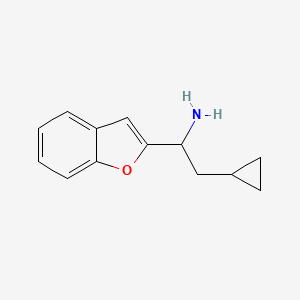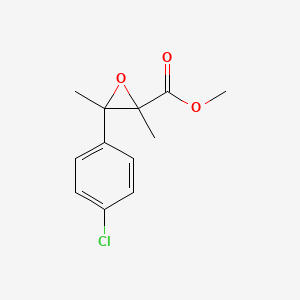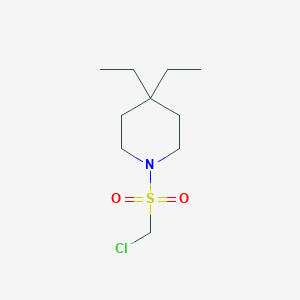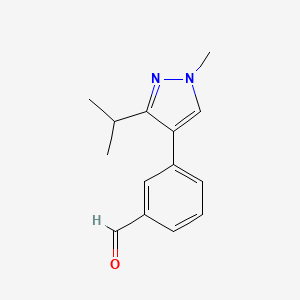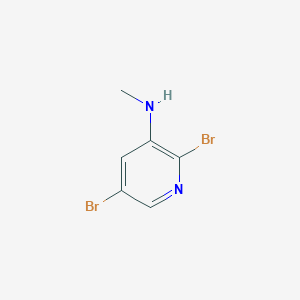
2,5-dibromo-N-methyl-pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-N-methyl-pyridin-3-amine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-methyl-pyridin-3-amine typically involves the bromination of N-methyl-pyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-N-methyl-pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
2,5-Dibromo-N-methyl-pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Agrochemicals: It serves as a building block for the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-methyl-pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards its target .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
5-Bromo-2-methylpyridin-3-amine: A mono-brominated derivative used in similar applications but with different reactivity due to the presence of only one bromine atom.
Uniqueness
2,5-Dibromo-N-methyl-pyridin-3-amine is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
2,5-dibromo-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6Br2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |
Clave InChI |
CNZPWWQPFCDHNK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
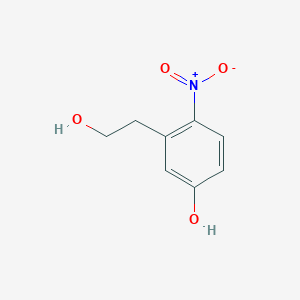
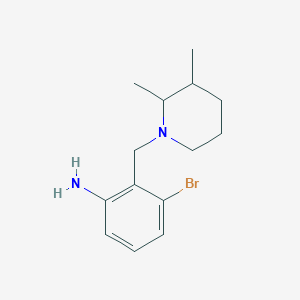
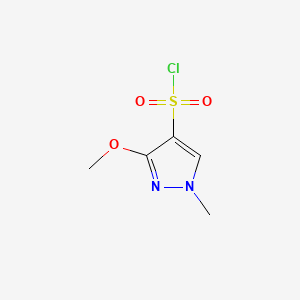
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

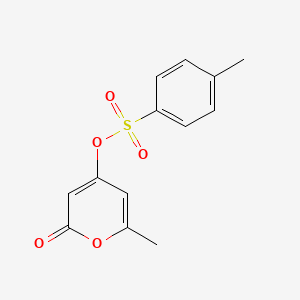
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)

